2-(Trimethylsilyl)ethanesulfonamide

Beschreibung

Historical Context and Evolution of Sulfonamide Protecting Groups

The development of the 2-(trimethylsilyl)ethanesulfonyl (SES) group and its corresponding amide, SES-NH2, is best understood within the historical context of amine protection and the limitations of its predecessors.

Challenges Associated with Traditional Sulfonamides in Amine Protection

For decades, sulfonamides have been employed as one of the most reliable methods for protecting amines. scilit.comorgsyn.org Groups such as the p-toluenesulfonyl (tosyl, Ts) and methanesulfonyl (mesyl, Ms) are valued for their high stability, rendering the protected amine inert to a wide array of reaction conditions, including strongly basic and oxidizing environments. scilit.comnih.gov This robustness, however, is also their primary drawback. orgsyn.org The very stability that makes them effective protectors also makes them notoriously difficult to remove. scilit.comnih.gov Deprotection of tosylamides and mesylamides often necessitates harsh conditions, such as treatment with strong acids (e.g., refluxing 6 N HCl) or dissolving metal reductions (e.g., sodium in liquid ammonia), which are incompatible with sensitive functional groups present in complex synthetic intermediates. orgsyn.orgnih.gov This frequently complicates synthetic planning, sometimes forcing chemists to redesign entire routes or perform extra steps to exchange the protecting group. nih.gov

Development and Introduction of the 2-(Trimethylsilyl)ethanesulfonyl (SES) Group

To address the challenge of harsh deprotection conditions, the 2-(trimethylsilyl)ethanesulfonyl (SES) group was developed. Introduced by Weinreb and coworkers in 1986, the SES group was designed to function as a robust sulfonamide protecting group that could be cleaved under significantly milder and more selective conditions. scilit.comosti.gov The key to its design is the β-silyl substituent. While SES-protected amines exhibit stability comparable to traditional sulfonamides under many synthetic transformations, they are uniquely susceptible to cleavage by fluoride (B91410) ion sources. scilit.comorgsyn.orgosti.gov The deprotection mechanism involves the attack of a fluoride ion (from reagents like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF)) on the silicon atom. scilit.comorgsyn.org This initiates a β-elimination cascade, resulting in the liberation of the free amine along with innocuous, volatile byproducts: ethylene, sulfur dioxide, and fluorotrimethylsilane. scilit.com This innovative approach provided a sulfonamide that combines robust protection with gentle, orthogonal removal, a significant advancement in protecting group chemistry. orgsyn.orgosti.gov

Distinctive Role of SES-NH2 as a Synthetic Reagent

Beyond its role in protecting pre-existing amines via its chloride (SES-Cl), 2-(trimethylsilyl)ethanesulfonamide (SES-NH2) has carved out a distinct and valuable niche as a synthetic reagent for introducing protected nitrogen functionalities directly.

Utility in the Direct Introduction of Protected Nitrogen Functionality

SES-NH2 is frequently used as a stable, solid reagent to introduce the SES-protected amino group (-NHSO2(CH2)2TMS) into a molecule. orgsyn.orgresearchgate.netsigmaaldrich.com It has proven particularly effective as an ammonia (B1221849) surrogate in metal-catalyzed cross-coupling reactions. scilit.com For instance, in palladium-catalyzed amination reactions, SES-NH2 can be coupled with aryl bromides and chlorides to form SES-protected anilines. scilit.comorgsyn.org This allows for the direct formation of a protected C-N bond, bypassing the need to first synthesize an aniline (B41778) and then protect it. The reagent has also found application in other significant transformations, including:

Aziridination Reactions : In the synthesis of aziridines, SES-NH2 has been shown to be a highly effective nitrogen source. In a notable total synthesis of (-)-oseltamivir, SES-NH2, when paired with a specific rhodium catalyst, gave superior results in the conversion of a diene to the corresponding aziridine (B145994) compared to other sulfonamides. orgsyn.org

Aza-Baylis-Hillman Reaction : It participates in the aza-Baylis-Hillman reaction, a key carbon-carbon bond-forming reaction. scilit.com

Synthesis of Azamacrocycles : The reagent is utilized in the construction of complex nitrogen-containing macrocycles. scilit.com

Comparative Advantages over Alternative Amine Protecting Group Strategies

The SES group, and by extension the use of SES-NH2, offers several distinct advantages over other sulfonamide protecting groups like tosyl (Ts), nosyl (nitrobenzenesulfonyl), and mesyl (Ms). scilit.comosti.govnih.gov

Mild Deprotection : The most significant advantage is the ability to cleave the SES group under mild, neutral to basic conditions using fluoride ions, which preserves sensitive functional groups that would be destroyed by the harsh acidic or reductive methods required for Ts and Ms groups. scilit.comorgsyn.org

Orthogonality : The unique fluoride-mediated cleavage mechanism provides orthogonality with many other common protecting groups. For example, an SES group can be removed selectively in the presence of acid-labile groups (like t-butyl esters) or base-labile groups. orgsyn.org

Combined Stability and Labile Nature : It masterfully combines the high stability of a sulfonamide linker during synthesis with a specific, triggerable lability for deprotection. orgsyn.orgresearchgate.net

Superior Performance in Specific Reactions : In certain catalytic systems, such as the aforementioned synthesis of (-)-oseltamivir, the electronic and steric properties of the SES group have led to higher yields and selectivities than other sulfonamides. orgsyn.org In a comparison involving the synthesis of pyrrolines, deprotection of the SES-protected compound could yield either the desired free amine or a pyrrole (B145914) depending on the conditions, whereas the corresponding tosyl-protected compound only yielded the pyrrole. nih.gov

Structural Overview and Nomenclature Relevant to Research Applications

For researchers, precise identification of this compound is crucial. It is a white solid with a melting point in the range of 81-89 °C. scilit.comsigmaaldrich.com Its structure features a central sulfonamide functional group flanked by a 2-(trimethylsilyl)ethyl group and an amino group.

Below is a table summarizing its key identifiers and properties.

| Property | Value |

|---|---|

| Common Name | This compound |

| Synonym | SES-NH2 scbt.comsigmaaldrich.com |

| CAS Number | 125486-96-6 sigmaaldrich.comscbt.com |

| Molecular Formula | C5H15NO2SSi scbt.com |

| Molecular Weight | 181.33 g/mol scbt.comsigmaaldrich.com |

| Appearance | White solid scilit.com |

| Melting Point | 81-87 °C sigmaaldrich.comsigmaaldrich.com |

| InChI Key | MZASHBBAFBWNFL-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.com |

The following table provides a comparison of common sulfonamide protecting groups.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Key Features |

|---|---|---|---|

| 2-(Trimethylsilyl)ethanesulfonyl | SES | TBAF, CsF, HF scilit.comorgsyn.org | High stability, mild fluoride-mediated cleavage, orthogonal to many groups. |

| p-Toluenesulfonyl | Tosyl (Ts) | Strong acid (HBr, H2SO4), dissolving metal reduction (Na/NH3) nih.gov | Very high stability, but requires harsh, non-selective removal conditions. |

| Methanesulfonyl | Mesyl (Ms) | Strong acid, reduction scilit.com | High stability, similar to Ts group, requires harsh removal conditions. |

| o- or p-Nitrobenzenesulfonyl | Nosyl (Ns) | Thiolates (e.g., thiophenol with K2CO3) nih.govosti.gov | Cleaved under mild nucleophilic conditions, but less stable to various reagents (e.g., reductants) than Ts or SES. nih.gov |

The Rising Profile of this compound (SES-NH2) in Modern Synthetic Chemistry

The compound this compound, commonly abbreviated as SES-NH2, has emerged as a versatile and valuable reagent in the field of modern organic synthesis. Its utility stems primarily from the unique properties of the 2-(trimethylsilyl)ethanesulfonyl (SES) group, which functions as a stable yet readily cleavable protecting group for amines. This combination of stability under a wide range of reaction conditions and mild, selective removal has positioned SES-NH2 and its derivatives as superior alternatives to traditional sulfonamides like tosylamides or mesylamides, whose deprotection often requires harsh conditions.

Initially developed as a protective strategy, the applications of SES-NH2 have expanded significantly. It now serves as a key building block for the direct introduction of a protected amino group in various transformations, including palladium-catalyzed aminations, the synthesis of complex nitrogen-containing heterocycles, and in the development of novel polymeric materials. Its growing importance is underscored by its role in the total synthesis of biologically active natural products, where precise control over reactive functional groups is paramount.

Overview of Research Trajectories and Future Prospects

The trajectory of research involving this compound indicates a sustained interest in leveraging its unique reactivity for more complex and efficient synthetic methodologies. Current research is heavily focused on expanding its application in asymmetric synthesis, developing novel materials, and streamlining the synthesis of pharmaceutically relevant compounds.

One of the most promising areas of ongoing research is the use of SES-NH2 and its derivatives, such as 2-(trimethylsilyl)ethanesulfonyl azide (B81097) (SES-N3), in metal-catalyzed asymmetric aziridination reactions. researchgate.net The development of chiral ruthenium-based catalysts has enabled the synthesis of optically active aziridines with high enantioselectivity. researchgate.net These chiral aziridines are highly valuable intermediates for the synthesis of other complex molecules. The ability to easily remove the SES group under mild conditions is a significant advantage in these intricate synthetic sequences.

The future of SES-NH2 in synthetic chemistry appears bright, with several key areas poised for significant advancement:

Total Synthesis of Natural Products: The mild deprotection conditions compatible with the SES group make it an ideal choice for the synthesis of complex, polyfunctional natural products. osti.gov Its application in the synthesis of molecules like (-)-oseltamivir highlights its potential in constructing medicinally important compounds where functional group tolerance is critical. scilit.com

Polymer and Materials Science: Recent research has demonstrated the utility of SES-activated aziridines in controlled anionic ring-opening polymerizations. osti.gov This opens the door to the synthesis of well-defined block copolymers and star-shaped polymers with novel properties. Future work will likely focus on creating new functional materials with applications in drug delivery and nanotechnology.

Medicinal Chemistry: The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents. The ability to use SES-NH2 to construct complex sulfonamide-containing molecules in a controlled manner is of significant interest for the development of new drug candidates. dntb.gov.ua Research into the late-stage functionalization of drug-like molecules using SES-based reagents is an emerging area.

The continued development of new catalysts and synthetic methods centered around this compound will undoubtedly lead to more innovative and efficient ways to construct complex molecular architectures, solidifying its role as an indispensable tool in the synthetic chemist's arsenal.

Physicochemical and Synthetic Data

The utility of this compound is underpinned by its distinct physical properties and reliable synthetic preparations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C5H15NO2SSi | sigmaaldrich.com |

| Molecular Weight | 181.33 g/mol | sigmaaldrich.com |

| Appearance | White solid | scilit.com |

| Melting Point | 81-89 °C | scilit.comnih.gov |

| CAS Number | 125486-96-6 | sigmaaldrich.com |

The standard synthesis of SES-NH2 involves the reaction of its precursor, 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl), with ammonia.

Table 2: Synthesis of this compound

| Precursor | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| SES-Cl | Ammonia gas, Dichloromethane | 0 °C, 1 hour | 70% | scilit.com |

A key feature of the SES group is its facile removal under mild conditions, a significant advantage over other sulfonyl protecting groups.

Table 3: Deprotection Conditions for SES-Protected Amines

| Reagent | Solvent | Temperature | Notes | Reference |

|---|---|---|---|---|

| Cesium fluoride (CsF) | Dimethylformamide (DMF) | Elevated | Standard condition | scilit.com |

| Tetrabutylammonium fluoride (TBAF) | Acetonitrile or THF | Elevated | Common alternative | osti.govscilit.com |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | Not specified | Not specified | Alternative fluoride source | scilit.com |

| Hydrofluoric acid (HF) | Not specified | Not specified | Stronger, less common | scilit.com |

| 6 N Hydrochloric acid (HCl) | Water | Reflux | Harsh, for robust substrates | scilit.com |

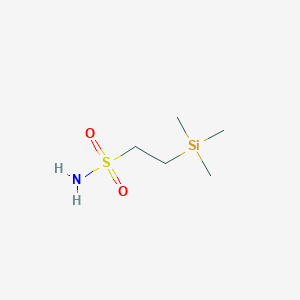

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-trimethylsilylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NO2SSi/c1-10(2,3)5-4-9(6,7)8/h4-5H2,1-3H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZASHBBAFBWNFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451665 | |

| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125486-96-6 | |

| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilyl)ethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trimethylsilyl Ethanesulfonamide and Its Precursors

Established Synthetic Pathways for 2-(Trimethylsilyl)ethanesulfonamide (SES-NH2)

The primary and most direct method for the synthesis of this compound involves the reaction of 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) with an ammonia (B1221849) source. This conversion is efficient and can be achieved using either anhydrous ammonia or aqueous ammonium hydroxide.

The conversion of 2-(trimethylsilyl)ethanesulfonyl chloride to this compound is a standard procedure in organic synthesis. The electrophilic sulfur atom in the sulfonyl chloride group readily reacts with the nucleophilic nitrogen of ammonia, leading to the formation of the sulfonamide bond and the elimination of a chloride ion. This reaction is typically robust and provides the desired product in good yields.

Both anhydrous ammonia and ammonium hydroxide serve as effective reagents for the synthesis of SES-NH2 from SES-Cl. orgsyn.org The choice between these two reagents often depends on the specific reaction conditions and the scale of the synthesis.

A common laboratory-scale preparation involves bubbling anhydrous ammonia gas through a solution of SES-Cl in a suitable organic solvent, such as dichloromethane, at a reduced temperature (e.g., 0 °C). scilit.comresearchgate.net This method has been reported to produce this compound in a 70% yield after a one-hour reaction period. scilit.com

Alternatively, concentrated ammonium hydroxide can be used as the ammonia source. This method avoids the handling of gaseous ammonia, which can be more convenient for certain laboratory setups. The reaction is typically carried out by stirring SES-Cl with an excess of ammonium hydroxide, often in a biphasic system or with a co-solvent to facilitate the reaction.

While specific comprehensive optimization studies are not extensively documented in the literature, a comparison of published procedures allows for the identification of key parameters that influence the yield of this compound. The choice of solvent, reaction temperature, and the nature of the ammonia source are critical factors.

For instance, the use of anhydrous ammonia in dichloromethane at 0 °C has been demonstrated to be an effective method. scilit.comresearchgate.net The low temperature helps to control the exothermicity of the reaction and minimize potential side reactions. The choice of a non-protic solvent like dichloromethane is suitable for reactions with anhydrous ammonia. When using ammonium hydroxide, a solvent system that allows for efficient mixing of the aqueous and organic phases is beneficial. The yield of the reaction is generally good, often exceeding 70%.

| Ammonia Source | Solvent | Temperature (°C) | Reaction Time | Reported Yield (%) |

|---|---|---|---|---|

| Anhydrous Ammonia | Dichloromethane | 0 | 1 hour | 70 |

| Ammonium Hydroxide | Not specified | Not specified | Not specified | Good to excellent |

Preparation of Ancillary SES-Related Reagents

The availability of high-quality 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) and 2-(trimethylsilyl)ethanesulfonyl azide (B81097) (SES-N3) is crucial for the synthesis of SES-NH2 and other SES-protected compounds.

A convenient and widely used method for the preparation of 2-(trimethylsilyl)ethanesulfonyl chloride begins with the commercially available vinyltrimethylsilane. lookchem.comchemicalbook.com The synthesis involves a two-step process:

Formation of Sodium 2-(trimethylsilyl)ethanesulfonate: A radical addition of sodium bisulfite to vinyltrimethylsilane, often catalyzed by a radical initiator such as tert-butyl perbenzoate, yields the corresponding sodium sulfonate salt. lookchem.com

Conversion to the Sulfonyl Chloride: The resulting sodium 2-(trimethylsilyl)ethanesulfonate is then converted to the sulfonyl chloride. Several chlorinating agents can be employed for this transformation. A common and effective method utilizes thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF). orgsyn.org This procedure is advantageous as it helps to minimize the formation of the sulfonic anhydride byproduct. orgsyn.org Other reagents that have been used include phosphorus pentachloride (PCl₅) and a combination of sulfuryl chloride (SO₂Cl₂) and triphenylphosphine, which has been reported to give a 62% yield. lookchem.comorgsyn.org A less common approach involves the reaction of β-trimethylsilylethylmagnesium chloride with sulfuryl chloride, which has been reported to provide the product in a 50% yield. orgsyn.org

The crude SES-Cl is typically purified by distillation under reduced pressure to yield a pale tan or yellow oil. lookchem.comorgsyn.org

| Starting Material | Reagents | Reported Yield (%) |

|---|---|---|

| Sodium 2-(trimethylsilyl)ethanesulfonate | Thionyl chloride, DMF (cat.) | ~68-77 |

| Sodium 2-(trimethylsilyl)ethanesulfonate | Sulfuryl chloride, Triphenylphosphine | 62 |

| β-trimethylsilylethylmagnesium chloride | Sulfuryl chloride | 50 |

2-(Trimethylsilyl)ethanesulfonyl azide is another important SES-related reagent that can be readily prepared from 2-(trimethylsilyl)ethanesulfonyl chloride. The synthesis is a straightforward nucleophilic substitution reaction where the chloride is displaced by an azide ion. This is typically achieved by reacting SES-Cl with sodium azide (NaN₃) in a suitable solvent, such as acetone. orgsyn.org This reaction generally proceeds smoothly to afford the desired sulfonyl azide.

Formation of N-Acyl-SES-Sulfonimides

The synthesis of N-acyl-2-(trimethylsilyl)ethanesulfonimides, often abbreviated as N-Acyl-SES-sulfonimides, can be achieved through various synthetic routes. One notable method involves the reaction of a carboxylic acid with 2-(trimethylsilyl)ethanesulfonyl azide (SES-N₃). This transformation allows for the direct linkage of a carboxylic acid moiety to the nitrogen atom of the SES-sulfonamide group.

A specific and effective one-pot, three-step procedure has been developed for this purpose. This methodology commences with the activation of a carboxylic acid. The process is initiated by treating the carboxylic acid with tert-butyl chloroformate. This step is followed by the introduction of lithio trimethylsilyl (B98337) thiolate and subsequent methanolysis of the resulting silylated intermediate to generate a thioacid in situ. This reactive thioacid is then immediately reacted with 2-(trimethylsilyl)ethanesulfonyl azide to furnish the desired N-acyl-SES-sulfonimide orgsyn.org.

This synthetic sequence is advantageous as it provides a direct route to N-acylated sulfonimides from readily available carboxylic acids orgsyn.org. The resulting N-acyl-SES-sulfonimides are versatile intermediates in organic synthesis. They can undergo further transformations, such as N-alkylation. A key feature of the SES group is its selective removability under mild conditions, which makes it a useful protecting group in multistep syntheses orgsyn.org.

The general reaction scheme for the formation of N-Acyl-SES-Sulfonimides from a carboxylic acid (represented as R-COOH) and SES-N₃ can be summarized as follows:

Reaction Scheme for the Formation of N-Acyl-SES-Sulfonimides

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1 | Carboxylic Acid (R-COOH) + tert-Butyl Chloroformate | Activated Carboxylic Acid |

| 2 | + Lithio Trimethylsilyl Thiolate, then Methanolysis | Thioacid (R-COSH) |

This method highlights a practical approach to constructing the N-acyl-SES-sulfonimide functionality, which is a valuable component in the synthesis of complex molecules.

The 2 Trimethylsilyl Ethanesulfonyl Ses Group As an Amine Protecting Group

Chemical Stability and Orthogonality in Multifunctional Syntheses

A key advantage of the SES protecting group is its remarkable stability across a wide range of chemical environments, which makes it highly suitable for complex, multi-step syntheses. researchgate.netscilit.com This stability is comparable to that of other common sulfonamide protecting groups, such as the tosyl (Ts) group. researchgate.net SES-protected amines can tolerate a variety of reaction conditions, allowing for extensive molecular modifications without compromising the protected amine functionality. orgsyn.org

The concept of "orthogonality" is central to modern protecting group strategy, referring to the ability to deprotect one functional group in the presence of others that remain intact. numberanalytics.comorganic-chemistry.org The SES group excels in this regard. Its unique cleavage mechanism, which relies on a fluoride (B91410) source, allows for its selective removal without affecting other acid-labile or base-labile protecting groups. researchgate.netorganic-chemistry.org

A compelling example of this orthogonality is demonstrated in the synthesis of a complex amino acid derivative. orgsyn.org In this case, the molecule contained both an SES-protected amine and a tert-butyl (t-butyl) ester. The t-butyl ester could be selectively cleaved using trifluoroacetic acid (TFA) to yield the carboxylic acid, leaving the SES group untouched. Conversely, the SES group could be selectively removed with tetrabutylammonium (B224687) fluoride (TBAF) to expose the free amine while the t-butyl ester remained intact. orgsyn.org This differential reactivity allows for precise, sequential manipulations in multifunctional molecules, a critical requirement in the total synthesis of natural products. orgsyn.orgnumberanalytics.com

Advanced Deprotection Strategies and Mechanistic Considerations

The deprotection of the SES group is characterized by its reliance on specific reagents that trigger a unique elimination pathway, providing a level of control that is a hallmark of this protecting group.

The most common and mildest method for cleaving the SES group involves the use of a fluoride ion source. scilit.com Reagents such as cesium fluoride (CsF), tetrabutylammonium fluoride (TBAF), and tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) are frequently employed. orgsyn.orgfiveable.me

The mechanism of deprotection is a fluoride-induced β-elimination. researchgate.netscilit.com The fluoride ion, acting as a potent nucleophile, attacks the silicon atom of the trimethylsilyl (B98337) group. researchgate.netfiveable.me This initiates a cascade that results in the fragmentation of the protecting group into the free amine and the volatile byproducts ethylene, sulfur dioxide, and fluorotrimethylsilane. researchgate.net This process is typically carried out at elevated temperatures, for instance, using CsF in dimethylformamide (DMF) or TBAF in acetonitrile. orgsyn.org

Table 1: Common Fluoride Reagents for SES Deprotection

| Reagent | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| Cesium Fluoride | CsF | DMF, elevated temperature | orgsyn.org |

| Tetrabutylammonium Fluoride | TBAF | Acetonitrile or THF, elevated temperature | orgsyn.orgresearchgate.net |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate | TASF | Not specified | orgsyn.org |

While fluoride-mediated cleavage is the most characteristic method, the SES group can also be removed under certain acidic conditions. orgsyn.org This provides an alternative pathway, although the conditions are generally harsher than those involving fluoride. Deprotection can be accomplished using hydrogen fluoride (HF) or by refluxing in 6 N hydrochloric acid (HCl). orgsyn.org The use of HF can be particularly strategic in cases of global deprotection, where multiple acid-sensitive groups are to be removed simultaneously. For instance, both an SES group and a t-butyl ester were cleaved together using HF. orgsyn.org

The choice of deprotection reagent can have a profound impact on the reaction outcome in complex molecular settings. numberanalytics.com The SES group offers a unique level of control, where different deprotection strategies can lead to different products from the same starting material. orgsyn.org

In a notable example involving a SES-protected pyrroline, the selection of the deprotection method dictated the final product. orgsyn.orgresearchgate.net Treatment with one set of conditions led to the formation of the corresponding pyrrole (B145914), while a different deprotection strategy yielded the free-amine pyrroline. orgsyn.orgnih.gov This ability to steer the reaction towards a desired outcome underscores the synthetic utility of the SES group. Furthermore, its application in aziridine (B145994) chemistry is particularly advantageous because it can be removed without causing undesirable side reactions, which can be a problem with other protecting groups. orgsyn.org

While the deprotection of the SES group is generally clean, side reactions can occur under specific circumstances. It has been reported that the deprotection of SES-protected α-amino carbonyl compounds can sometimes be problematic due to competing elimination reactions. researchgate.net However, this issue was not observed in the deprotection of β-amino esters. researchgate.net

In some cases, the deprotection reagent itself can cause side reactions. For example, when using TBAF for SES cleavage, partial cleavage of pivaloyl groups has been observed as a minor side reaction. researchgate.net Such potential side reactions must be considered during synthetic planning, but often, the high selectivity and mildness of fluoride-mediated deprotection minimize these issues, especially when compared to the harsh conditions required for other sulfonamides. orgsyn.orgresearchgate.net

Comparative Analysis of the SES Group with Other Sulfonamide Protecting Groups

The SES group is often compared to other sulfonamide protecting groups like tosyl (Ts), nosyl (Ns), and mesyl (Ms). scilit.comosti.gov While all provide robust protection for amines, the key distinction lies in the conditions required for their removal. orgsyn.orgscilit.com

Stability and Deprotection:

Tosyl (Ts) and Mesyl (Ms) Groups: These are known for their high stability but are notoriously difficult to cleave, often requiring harsh reductive conditions or strong acids. scilit.comosti.gov This can limit their use in the presence of sensitive functional groups. organic-chemistry.orgorganic-chemistry.org

SES Group: The SES group offers comparable stability to the tosyl group but with the significant advantage of being removable under very mild and highly selective fluoride-based conditions. researchgate.netresearchgate.net This orthogonality makes it a more attractive choice in many complex syntheses. researchgate.net

Synthetic Utility: Research has highlighted the superior performance of the SES group in certain applications. In a screening for an aziridination reaction, 2-(trimethylsilyl)ethanesulfonamide (SES-NH2) was found to be more effective than 2-nitrophenyl-, n-butyl-, and p-toluenesulfonamides. orgsyn.org Another study directly compared the SES and Ts groups in the synthesis of nitrogen-containing five-membered rings. researchgate.netnih.gov Deprotection of the Ts-protected intermediate yielded only the undesired pyrrole. In contrast, the SES-protected analogue could be selectively converted to either the pyrrole or the desired free-amine pyrroline, demonstrating the greater synthetic flexibility afforded by the SES group. researchgate.netnih.gov

Table 2: Comparison of Sulfonamide Protecting Groups

| Protecting Group | Abbreviation | Common Deprotection Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2-(Trimethylsilyl)ethanesulfonyl | SES | CsF, TBAF, TASF, HF, HCl | High stability, mild and orthogonal cleavage with fluoride | orgsyn.orgresearchgate.net |

| p-Toluenesulfonyl | Ts | Strong acid, reductive conditions (e.g., Na/NH3) | High stability, harsh deprotection | scilit.comnih.gov |

| Methanesulfonyl | Ms | Strong acid, reductive conditions | High stability, harsh deprotection | scilit.comorganic-chemistry.org |

| 2-Nitrobenzenesulfonyl | Ns | Thiolates (e.g., thiophenol) | High stability, milder deprotection than Ts/Ms but less orthogonal than SES | orgsyn.org |

Comparison with Tosyl (Ts) and Nosyl (Ns) Sulfonamides

The SES group was introduced as a more versatile alternative to traditional sulfonyl protecting groups like tosyl (Ts) and nosyl (Ns), which are often problematic to deprotect. osti.govacs.org While groups like tosyl and mesyl are known for being troublesome to remove, the SES group provides comparable stability during synthesis with more accessible deprotection pathways. scilit.com

In synthetic applications, the choice of protecting group can significantly influence reaction outcomes. For instance, in the synthesis of certain nitrogen-containing five-membered rings, the deprotection of a Ts-protected intermediate yielded only the aromatic pyrrole. nih.gov In contrast, the corresponding SES-protected compound could be selectively deprotected under different conditions to yield either the pyrrole or the desired free amine pyrroline, highlighting the greater flexibility of the SES group. nih.gov In some systems, the SES protecting group has demonstrated superior performance, providing slightly better yields compared to the equivalent tosyl or nosylsulfonamides. orgsyn.org

The electron-withdrawing nature of the sulfonyl moiety reduces the nucleophilicity and basicity of the protected amine. chem-station.com For certain synthetic strategies, such as the Fukuyama amine synthesis, the nosyl (Ns) group is often preferred over the tosyl (Ts) group because it is more readily cleaved. chem-station.com The SES group competes favorably in this context, offering a balance of stability and mild removal that is attractive for complex, multi-step syntheses. researchgate.net

Table 1: Comparison of Amine Protecting Groups

| Feature | 2-(Trimethylsilyl)ethanesulfonyl (SES) | Tosyl (Ts) | Nosyl (Ns) |

|---|---|---|---|

| Deprotection Conditions | Mild, fluoride-based reagents (TBAF, CsF), HF. orgsyn.orgacs.org | Often harsh (e.g., strong acid, reducing conditions). orgsyn.orgscilit.com | Milder than Ts; typically cleaved by thiolate nucleophiles. chem-station.com |

| Stability | Stable across a wide range of conditions. researchgate.netosti.gov | Very stable under acidic and basic conditions. chem-station.com | Stable, but susceptible to nucleophilic aromatic substitution. chem-station.com |

| Cleavage Products | Amine, fluorotrimethylsilane, ethylene, SO2 (volatile). osti.govacs.org | Amine, toluenesulfonic acid or its salt. | Amine, nitrobenzenesulfinic acid derivative. |

| Synthetic Utility | Offers orthogonal deprotection strategies. orgsyn.orgnih.gov | Widely used, but removal can be challenging in sensitive substrates. acs.org | Useful in specific applications like the Fukuyama amine synthesis due to selective removal. chem-station.com |

Assessment of Mildness and Reliability of Removal Conditions

A key advantage of the SES group is the mildness and reliability of its cleavage. The deprotection is typically achieved using a fluoride ion source, which triggers a β-elimination cascade. acs.org The fluoride ion attacks the silicon atom, leading to the formation of volatile byproducts—fluorotrimethylsilane, ethylene, and sulfur dioxide—and the release of the free amine. osti.govacs.org

These deprotection conditions are compatible with highly functionalized and sensitive substrates, a crucial feature in the synthesis of complex molecules. osti.gov The reliability of the cleavage allows for its application in various synthetic contexts, from the preparation of aziridines to the synthesis of natural products. orgsyn.org For example, 2-(trimethylsilyl)ethanesulfonyl azide (B81097) (SES-N3) has been used in metal-catalyzed asymmetric aziridination reactions. orgsyn.org

The choice of reagent and conditions can be tailored to the specific substrate and desired outcome. Furthermore, it has been observed that N-acyl-substituted SES groups can be deprotected even more readily than their non-acylated counterparts. researchgate.net

Table 2: Common Reagents for SES Group Removal

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Acetonitrile or THF, often at elevated temperatures. orgsyn.orgosti.gov | A very common and effective reagent for SES cleavage. osti.gov |

| Cesium fluoride (CsF) | DMF, elevated temperature. orgsyn.org | An alternative fluoride source, often used for its high reactivity. |

| Hydrogen fluoride (HF) | Can be used for global deprotection. orgsyn.org | A stronger acid capable of cleaving other protecting groups simultaneously. |

| Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) | A specialized fluoride source. orgsyn.org |

| 6 N Hydrochloric acid (HCl) | Refluxing. orgsyn.org | Represents a harsher, acidic condition for removal. |

Applications of 2 Trimethylsilyl Ethanesulfonamide in Advanced Organic Synthesis

Amine Sulfonamidation Reactions

The formation of sulfonamides is a cornerstone transformation in medicinal chemistry and materials science. 2-(Trimethylsilyl)ethanesulfonamide serves as an effective precursor for the introduction of the SES-protected sulfonamide moiety, which can be later deprotected under mild conditions.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylamines, and this methodology has been extended to the formation of N-aryl sulfonamides. The coupling of this compound with a variety of aryl and heteroaryl halides provides a direct route to the corresponding SES-protected sulfonamides. These reactions typically employ a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the carbon-nitrogen (C-N) bond formation.

The general protocol for these transformations has been successfully applied to a range of heteroaromatic tosylates, including those containing pyridine, pyrimidine, quinoline, and quinoxaline (B1680401) ring systems. nih.gov The versatility of this method allows for the coupling of various nitrogen-containing nucleophiles, such as primary amides, oxazolidinones, lactams, anilines, and indoles, leading to products with significant structural diversity. nih.gov

Detailed research has demonstrated that the choice of ligand and reaction conditions is crucial for achieving high yields and broad substrate scope. For instance, the use of sterically hindered and electron-rich phosphine ligands often enhances the catalytic activity, enabling the coupling of even challenging substrates like aryl chlorides. berkeley.edu The mechanism of these reactions generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the sulfonamide and subsequent reductive elimination to furnish the desired N-arylsulfonamide and regenerate the active catalyst.

Table 1: Examples of Palladium-Catalyzed Sulfonamidation with Aryl Halides

| Entry | Aryl Halide | Amine | Catalyst/Ligand | Product |

| 1 | 4-Bromotoluene | This compound | Pd(OAc)2 / XPhos | N-(4-methylphenyl)-2-(trimethylsilyl)ethanesulfonamide |

| 2 | 2-Chloropyridine | This compound | Pd2(dba)3 / RuPhos | N-(pyridin-2-yl)-2-(trimethylsilyl)ethanesulfonamide |

| 3 | 1-Iodonaphthalene | This compound | PdCl2(dppf) | N-(naphthalen-1-yl)-2-(trimethylsilyl)ethanesulfonamide |

This table is illustrative and based on general principles of palladium-catalyzed amination reactions. Specific conditions and yields may vary based on the cited literature.

A key advantage of palladium-catalyzed sulfonamidation reactions is their remarkable functional group tolerance. These mild reaction conditions allow for the presence of a wide array of functional groups on both the aryl halide and the sulfonamide coupling partners. For example, the reaction is compatible with esters, ketones, ethers, and even other halide substituents on the aromatic ring. nih.gov This tolerance obviates the need for extensive protecting group strategies, thereby streamlining synthetic routes.

The substrate scope extends to a diverse range of aryl and heteroaryl halides. Electron-rich, electron-poor, and sterically hindered aryl halides have all been successfully employed as coupling partners. berkeley.edu Similarly, a variety of primary and secondary sulfonamides can be utilized. The ability to couple heteroaryl halides is particularly significant, as heteroaromatic sulfonamides are prevalent motifs in pharmaceuticals. nih.gov The reaction has been shown to be effective for various heteroaryl systems, highlighting its broad applicability in medicinal chemistry. nih.gov

Aziridination Methodologies

Aziridines are valuable three-membered heterocyclic building blocks in organic synthesis due to their ring strain, which allows for a variety of ring-opening reactions. 2-(Trimethylsilyl)ethanesulfonyl azide (B81097) (SES-N3), derived from this compound, has proven to be an excellent nitrene source for the synthesis of N-SES protected aziridines. The SES group can be readily removed under mild conditions, providing access to N-unsubstituted or diversely functionalized aziridines.

The development of catalytic asymmetric aziridination reactions is of paramount importance for accessing chiral aziridines, which are key intermediates in the synthesis of enantiomerically pure pharmaceuticals and natural products. Metal complexes are often employed as catalysts to facilitate the transfer of a nitrene equivalent from an azide source, such as SES-N3, to an olefin.

While various transition metals have been explored for this transformation, ruthenium and rhodium complexes have shown particular promise in achieving high levels of enantioselectivity. acs.orguic.edu The choice of the chiral ligand coordinated to the metal center is critical in dictating the stereochemical outcome of the reaction.

Chiral ruthenium-salen complexes have emerged as powerful catalysts for the asymmetric aziridination of olefins using SES-N3. acs.org Salen ligands, with their tetradentate nature and tunable steric and electronic properties, provide a robust platform for inducing chirality. In these reactions, the ruthenium catalyst activates the SES-N3, leading to the formation of a chiral ruthenium-nitrenoid intermediate. This intermediate then reacts with the olefin in an enantioselective manner to furnish the corresponding aziridine (B145994).

Higher enantioselectivities are often observed when SES-N3 is used as the nitrene source compared to other sulfonyl azides like p-nitrobenzenesulfonyl azide (NsN3). uic.edu This is attributed to the specific electronic and steric properties of the SES group influencing the transition state of the nitrene transfer step.

The enantioselectivity of the aziridination reaction is highly dependent on the structure of the chiral catalyst and the nature of the olefin substrate. For instance, a planar chiral rhodium indenyl catalyst has been reported to provide a wide range of enantioenriched aziridines with excellent selectivity for unactivated olefins. acs.org

In the aziridination of prochiral olefins, the chiral catalyst directs the approach of the nitrenoid to one of the two enantiotopic faces of the double bond, leading to the preferential formation of one enantiomer of the aziridine. The level of enantiomeric excess (ee) is a measure of the catalyst's efficiency in this regard.

Furthermore, when the olefin substrate already contains a stereocenter, the catalyst can control the diastereoselectivity of the reaction. In a "matched" case, the inherent facial bias of the substrate and the preference of the catalyst align, leading to high diastereoselectivity. In a "mismatched" case, where these preferences oppose each other, the diastereoselectivity may be lower, but a highly effective catalyst can still override the substrate's intrinsic bias. For example, moving a stereogenic center to the β-position of the olefin did not significantly impact the catalyst-controlled diastereoselectivity in either matched or mismatched pairings with a chiral rhodium catalyst. acs.org

Table 2: Enantioselective Aziridination of Olefins with SES-N3 Catalyzed by a Chiral Rhodium Complex

| Entry | Olefin | Catalyst | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| 1 | Styrene | (S,S)-Methoxy-substituted catalyst | (R)-2-phenyl-1-(2-(trimethylsilyl)ethylsulfonyl)aziridine | 23 | 96:4 |

| 2 | 4-Chlorostyrene | (S,S)-Methoxy-substituted catalyst | (R)-2-(4-chlorophenyl)-1-(2-(trimethylsilyl)ethylsulfonyl)aziridine | 25 | 95:5 |

| 3 | Allyl cyclohexane | (S,S)-Methoxy-substituted catalyst | 2-(cyclohexylmethyl)-1-(2-(trimethylsilyl)ethylsulfonyl)aziridine | 60 | 97:3 |

This table is based on data reported in the literature for a specific chiral rhodium indenyl catalyst system. acs.org

Metal-Free Sulfonamide Aziridination Approaches

The synthesis of aziridines, valuable three-membered nitrogen-containing heterocycles, is a cornerstone of synthetic chemistry. While traditionally reliant on metal catalysts, recent efforts have focused on developing metal-free aziridination methods to avoid residual metal contamination in final products, which is particularly crucial in medicinal chemistry.

Metal-free approaches often employ hypervalent iodine reagents to activate the nitrogen source for transfer to an olefin. For instance, the intramolecular aziridination of alkenyl sulfonyliminoiodanes can proceed thermally without metal catalysts like Rh(II) or Cu(II). nih.gov The reaction is proposed to occur through a formal [2+2] cycloaddition followed by reductive elimination. nih.gov Other metal-free methods involve the use of N-aminopyridinium salts, which react with olefins in the presence of an oxidant like iodosylbenzene to form N-pyridinium aziridines. nih.govchemrxiv.org These intermediates can then be further functionalized. nih.gov Similarly, N-Boc-O-tosylhydroxylamine (TsONHBoc) has been used as an effective aminating agent for the direct, metal-free aziridination of inactivated olefins in hexafluoroisopropanol (HFIP). researchgate.net While specific examples detailing the use of this compound in these particular metal-free intermolecular systems are not extensively documented in the reviewed literature, its nature as an unsubstituted sulfonamide makes it a plausible candidate for such transformations, analogous to other RSO₂NH₂ compounds used in these methods.

Regioselective Ring-Opening Reactions of SES-Aziridines

Aziridines activated with an N-sulfonyl group, such as the N-SES group, are susceptible to ring-opening by various nucleophiles. The regioselectivity of this opening is a critical factor in the synthetic utility of these intermediates and is generally governed by steric and electronic factors. nih.govfrontiersin.orgrsc.org In the case of N-sulfonyl aziridines derived from terminal olefins (i.e., those with a substituent at the C2 position), nucleophilic attack typically occurs at the less sterically hindered carbon (C3). nih.govfrontiersin.org

This principle is foundational to the synthetic applications of SES-aziridines. For example, the reaction of an iodosulfonamide, formed from a glycal and SES-NH₂, with a nucleophile like sodium azide is believed to proceed through an in-situ generated N-sulfonyl aziridine intermediate. researchgate.net The subsequent attack by the azide nucleophile occurs with high regioselectivity at the anomeric carbon (C1), leading to a product with inverted stereochemistry at both C1 and C2, which is consistent with an attack at the less hindered position of a transient aziridine. researchgate.net

The regioselective ring-opening of N-SES-activated aziridines is also implicit in polymerization chemistry. The anionic ring-opening polymerization (AROP) of N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine proceeds to form poly(propylene imine) derivatives, a process that relies on the consistent regioselective attack of the propagating anionic chain end at the less substituted carbon of the aziridine monomer.

Iodosulfonamidation Transformations

Iodosulfonamidation is a powerful reaction for the difunctionalization of alkenes, particularly glycals (unsaturated carbohydrates). The process involves the addition of an iodine atom and a sulfonamide across the double bond, creating valuable intermediates for further synthesis. The use of this compound in this context provides a route to introduce a protected amino group that can be selectively removed later in the synthetic sequence.

A key application of iodosulfonamidation with SES-NH₂ is the stereoselective synthesis of complex amino sugars. In a reported synthesis, a xylal derivative was treated with iodonium (B1229267) di-sym-collidine perchlorate (B79767) (IDCP) and this compound. researchgate.net This reaction proceeded with high stereoselectivity to yield a single isomer of the trans-diaxial iodosulfonamide in 85% yield. researchgate.net

This intermediate undergoes a facile and stereoselective rearrangement upon treatment with sodium azide in DMF. The reaction is believed to form a transient N-sulfonyl aziridine, which is then opened by the azide nucleophile. researchgate.net This nucleophilic attack occurs from the β-face at the C-1 position, resulting in the formation of a β-D-xylosyl azide with an inverted configuration at both C-1 and C-2. researchgate.net This sequence provides a highly controlled method for producing protected 2-amino-glycosyl azides, which are versatile building blocks for more complex carbohydrate structures. researchgate.netnih.govrsc.org

The ability to introduce a selectively removable amino-protecting group makes the SES group highly valuable for the synthesis of orthogonally protected diamino sugars. researchgate.net These compounds are of significant interest as molecular scaffolds and for studying conformational dynamics in saccharides. researchgate.netscholarsportal.info

Starting from a bifunctional xylal, the iodosulfonamidation with SES-NH₂ installs the SES-protected amino group at the C-2 position. researchgate.net The other functional groups on the sugar, such as a phthalimide (B116566) protecting group at C-4, remain intact during this process. researchgate.net The SES group is stable under various conditions but can be selectively cleaved using fluoride (B91410) ions (e.g., tetra-n-butylammonium fluoride, TBAF) without affecting other common protecting groups like phthalimides, benzyls, or glycosidic bonds. researchgate.net This orthogonality is crucial, allowing for the differential functionalization of the multiple amino groups within the sugar molecule, thereby enabling the synthesis of complex structures like heteromultivalent glycoclusters or molecular switches. researchgate.net

Alkylation Reactions of Sulfonamides

A significant advancement in the N-alkylation of sulfonamides is the development of a thermal method using trichloroacetimidates as alkylating agents. This transformation is notable for proceeding without the need for an external acid, base, or metal catalyst, offering a mild and clean alternative to traditional alkylation protocols. The reaction typically occurs in refluxing toluene.

Research has shown that this method is particularly effective for unsubstituted sulfonamides. researchgate.net Steric hindrance plays a key role, with more encumbered N-alkyl sulfonamides showing lower reactivity. researchgate.net The reaction mechanism is believed to be Sₙ1-like, requiring the trichloroacetimidate (B1259523) to be a precursor to a stabilized carbocation. researchgate.netscholarsportal.info

This compound (SES-NH₂) has been shown to be an excellent substrate in this reaction. Its alkylation proceeds in good yield, which is significant because it provides a direct route to N-alkylated SES-sulfonamides. researchgate.net These products are valuable as protected secondary amines, with the SES group readily removable by fluoride treatment to unveil the amine. researchgate.net The table below summarizes the results for the thermal alkylation of various sulfonamides with phenethyl trichloroacetimidate, highlighting the efficacy for SES-NH₂.

| Entry | Sulfonamide (R-SO₂NH₂) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Methoxybenzenesulfonamide | N-Phenethyl-4-methoxybenzenesulfonamide | 86 |

| 2 | Benzenesulfonamide | N-Phenethylbenzenesulfonamide | 80 |

| 3 | 2-Nitrobenzenesulfonamide | N-Phenethyl-2-nitrobenzenesulfonamide | 13 |

| 4 | Methanesulfonamide | N-Phenethylmethanesulfonamide | 79 |

| 5 | This compound | N-Phenethyl-2-(trimethylsilyl)ethanesulfonamide | 70 |

| 6 | Saccharin | N-Phenethylsaccharin | 98 |

Regio- and Stereochemical Outcomes of Alkylation

The 2-(trimethylsilyl)ethanesulfonyl (SES) group, when attached to a nitrogen atom to form a sulfonamide, significantly influences the outcome of alkylation reactions at adjacent positions. While specific studies on the alkylation of simple N-alkyl-2-(trimethylsilyl)ethanesulfonamides are not extensively detailed in readily available literature, general principles of sulfonamide chemistry and stereoselective synthesis can be applied. The bulky nature of the SES-sulfonyl group can direct incoming electrophiles to the less sterically hindered face of a molecule, thereby controlling the regioselectivity and diastereoselectivity of the reaction.

In reactions involving chiral amines protected with the SES group, the stereochemical integrity of the chiral center is often preserved. For instance, in the N-alkylation of α-amino acid esters and amides, ruthenium-catalyzed methods have been developed that proceed with excellent retention of stereochemistry, preventing racemization at the α-carbon. nih.gov This is crucial for the synthesis of biologically active compounds where specific stereoisomers are required. The control over regioselectivity is also critical, particularly in molecules with multiple potential sites for alkylation, such as polyamines or heterocyclic systems. nih.gov The specific conditions, including the choice of base and solvent, play a crucial role in determining whether alkylation occurs at the sulfonamide nitrogen or another nucleophilic site within the molecule. nih.gov

Table 1: Factors Influencing Alkylation Outcomes of SES-Amides

| Factor | Influence on Regio-/Stereoselectivity |

| Steric Hindrance | The bulky SES group directs electrophiles to the less hindered position or face of the molecule. |

| Catalyst | Metal catalysts (e.g., Ruthenium) can enable N-alkylation with high retention of stereochemistry. nih.gov |

| Reaction Conditions | Choice of base and solvent can determine the site of alkylation (e.g., N1 vs. N2 in heterocyclic systems). nih.gov |

| Substrate Structure | The inherent chirality and functional groups of the substrate molecule guide the stereochemical outcome. nih.gov |

Contributions to Total Synthesis of Complex Molecules

The unique properties of the SES group, particularly its stability and the mild conditions required for its removal, have made this compound and its derivatives valuable tools in the total synthesis of various complex and biologically significant molecules.

Synthesis of Non-Proteogenic Amino Acids (e.g., L-Azetidine-2-carboxylic Acid)

L-Azetidine-2-carboxylic acid is a non-proteogenic amino acid, a four-membered ring analogue of proline, which has garnered interest due to its presence in natural products and its biological activities. wikipedia.orgnih.govnih.govmedchemexpress.com The synthesis of this strained heterocyclic compound often requires careful manipulation of protecting groups. The 2-(trimethylsilyl)ethanesulfonyl (SES) group has been employed as both a protecting group for the amine and an activating group for a hydroxyl function in synthetic routes to L-azetidine-2-carboxylic acid.

In one reported strategy, the synthesis starts from L-aspartic acid. The SES group is used to protect the amine functionality, allowing for other transformations on the molecule. A key step involves an intramolecular cyclization to form the azetidine (B1206935) ring. The stability of the SES-sulfonamide under various reaction conditions, followed by its clean, fluoride-mediated cleavage, makes it advantageous over other protecting groups that might require harsh deprotection conditions, which could rupture the strained four-membered ring.

Total Synthesis of Natural Products (e.g., (+)-Preussin, (-)-Oseltamivir, Allosamidin)

The utility of the SES protecting group is further highlighted in the multi-step total syntheses of several important natural products.

(+)-Preussin : This pyrrolidine (B122466) alkaloid exhibits potent antifungal and antibacterial properties. chemistryviews.orgresearchgate.net Various synthetic strategies have been developed to access its enantiomerically pure form. chemistryviews.orgnih.govnih.gov While multiple routes exist, those employing advanced protecting group strategies are common. In a sulfamidate-based stereoselective total synthesis, a key step involves a gold(I)-catalyzed intramolecular dehydrative amination of a sulfamate (B1201201) ester to construct a cyclic sulfamidate, which ultimately leads to the 3-hydroxypyrrolidine core of (+)-Preussin. chemistryviews.org Although this specific example uses a sulfamidate rather than a SES-sulfonamide directly, it highlights the utility of related sulfur-based functionalities in controlling stereochemistry during the formation of the pyrrolidine ring, a principle central to SES-group-guided syntheses.

(-)-Oseltamivir : Marketed as Tamiflu®, this potent antiviral drug is a neuraminidase inhibitor used to treat influenza. wikipedia.orgnih.gov Its synthesis has been a major focus in organic chemistry, with numerous routes developed from different starting materials, including shikimic acid. wikipedia.orgresearchgate.net In one concise synthesis, the SES group plays a critical role. A key transformation is a rhodium-catalyzed chemo-, regio-, and stereoselective aziridination, which installs a nitrogen atom protected as a 2-(trimethylsilyl)ethylsulfonyl derivative onto a cyclohexene (B86901) ring system. nih.gov This SES-protected aziridine is a key intermediate that undergoes regioselective ring-opening to build the complex, stereochemically rich core of (-)-Oseltamivir. nih.gov

Allosamidin : This pseudotrisaccharide is a powerful inhibitor of chitinase, giving it significant antifungal and insecticidal properties. nih.gov Its complex structure, featuring a unique cyclopentanoid core known as allosamizoline (B1235175), presents a formidable synthetic challenge. The total synthesis often involves a convergent approach where the sugar moieties are coupled with the allosamizoline core. Protecting group strategies are paramount to differentiate the multiple hydroxyl and amino groups. While various protecting groups are used, the principles of using robust, yet selectively cleavable groups like SES-amides are applicable to manage the reactive sites during the multi-step assembly of this complex natural product. nih.gov

Synthesis of Linear and Cyclic Polyamine Scaffolds

Polyamines are ubiquitous in biological systems and play critical roles in cell growth and proliferation. nih.govnih.gov The synthesis of both linear and cyclic polyamine analogues is of great interest for medicinal chemistry. This compound has proven to be a practical reagent for the construction of these scaffolds. umn.edu

A convenient, high-yield method allows for the construction of linear triamines starting from the primary SES-amide. This approach offers the potential for orthogonal protection, where different amine groups can be selectively deprotected. Furthermore, a modified Richman-Atkins cyclization of SES-protected linear polyamines provides access to novel triazamacrocycles. umn.edu These cyclic structures can incorporate bridges of varying lengths, leading to a diverse range of biologically interesting compounds. The deprotection of the final SES-protected polyamines is typically achieved using a fluoride source like cesium fluoride (CsF), although yields can sometimes be low. umn.edu

Table 2: Application of SES-Amides in Polyamine Synthesis

| Polyamine Type | Synthetic Strategy | Key Advantage of SES Group |

| Linear Polyamines | Stepwise alkylation of SES-protected amines. | Robust protection allows for sequential introduction of amine units; potential for orthogonal schemes. umn.edu |

| Cyclic Polyamines | Modified Richman-Atkins cyclization of linear SES-polyamine precursors. | The SES group facilitates the key cyclization step to form macrocycles. umn.edu |

Emerging and Niche Applications in Catalysis and Methodology Development

Beyond its role as a protecting group, this compound (SES-NH2) is finding increasing use as a versatile reagent in modern synthetic methodologies. scilit.com Its ability to act as a stable, solid source of ammonia (B1221849) or a primary amine equivalent has led to its application in various catalytic processes.

One significant application is its use as an ammonia surrogate in palladium-catalyzed amination reactions of aryl bromides and chlorides. scilit.com This allows for the direct introduction of a primary amino group (as its SES-protected form) onto an aromatic ring, which is a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals.

The reagent has also been employed in other important reactions, including:

Imination reactions scilit.com

Aza-Baylis-Hillman reaction scilit.com

Synthesis of aziridines scilit.comresearchgate.net

These applications demonstrate that this compound is not just a passive protecting group but an active participant in C-N bond formation, providing a practical and effective alternative to using gaseous ammonia or other more challenging nitrogen sources. scilit.com Its stability, ease of handling as a solid, and the straightforward deprotection of the resulting sulfonamide make it a valuable tool for methodology development. sigmaaldrich.comsigmaaldrich.comscispace.com

Mechanistic Investigations and Computational Studies of Ses Nh2 Reactivity

Elucidation of Reaction Mechanisms

The reactivity of 2-(trimethylsilyl)ethanesulfonamide is characterized by its participation in a variety of mechanistically distinct transformations. Experimental and computational studies have been instrumental in elucidating the nature of the transient species that govern the outcomes of these reactions.

Role of N-Sulfonyl Aziridine (B145994) Intermediates in Iodosulfonamidation

The iodosulfonamidation of alkenes is a powerful method for the introduction of nitrogen and iodine functionalities in a single step. While direct studies on the iodosulfonamidation using this compound are not extensively documented, the generally accepted mechanism for related sulfonamides involves the in situ generation of an N-iodo-N-sulfonyl species. This electrophilic species reacts with the alkene to form a key intermediate, an N-sulfonyl aziridinium (B1262131) ion.

The reaction is initiated by the oxidation of the sulfonamide in the presence of an iodine source, leading to an N-iodosulfonamide. This species then undergoes electrophilic addition to the alkene. The formation of a cyclic aziridinium intermediate is favored over an open-chain carbocation, particularly for simple alkenes, due to the participation of the nitrogen lone pair. This three-membered ring is then opened by the nucleophilic attack of an iodide ion. The regioselectivity of the ring-opening is dictated by both steric and electronic factors, with the nucleophile generally attacking the less substituted or more electronically stabilized carbon atom. This pathway is analogous to the well-established mechanism of other electrophilic additions to alkenes where cyclic intermediates, such as bromonium or chloronium ions, are involved. lasalle.edu

In the context of SES-NH2, the resulting β-iodo-N-(2-(trimethylsilyl)ethylsulfonyl)amine can then be utilized in further synthetic transformations, with the SES group providing a stable yet readily cleavable protecting group for the newly introduced amine functionality.

Proposed Ketenimine Intermediates in Alkyne-Azide Cycloadditions

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, typically yielding stable 1,2,3-triazoles. However, when sulfonyl azides are employed, the reaction can proceed through an alternative pathway involving the formation and subsequent rearrangement of a copper-triazolide intermediate, leading to the generation of a ketenimine. beilstein-journals.orgresearchgate.net This reactivity has been harnessed for the synthesis of a variety of nitrogen-containing compounds. rsc.org

The generally accepted mechanism for the formation of ketenimines from sulfonyl azides and terminal alkynes begins with the formation of a copper(I) acetylide. wikipedia.org This species then reacts with the sulfonyl azide (B81097) to form a six-membered copper-containing intermediate, which can be viewed as a copper(III) species. This intermediate then undergoes reductive elimination to afford a 5-cuprated triazole. For many sulfonyl azides, this triazole intermediate is unstable and undergoes fragmentation via cleavage of the N1-N2 bond, releasing dinitrogen and forming a copper-associated ketenimine. nih.gov This highly reactive ketenimine can then be trapped by various nucleophiles.

While direct studies with 2-(trimethylsilyl)ethanesulfonyl azide are limited, it is reasonable to extrapolate that it would follow a similar mechanistic pathway. The electron-withdrawing nature of the SES group would contribute to the instability of the triazole intermediate, favoring the formation of the corresponding N-(2-(trimethylsilyl)ethylsulfonyl)ketenimine. However, it has been shown that the choice of ligand on the copper catalyst can influence the reaction outcome, with some ligands promoting the formation and stabilization of the triazole product over the ketenimine. nih.gov

| Intermediate | Description |

| Copper(I) acetylide | Formed from the terminal alkyne and a copper(I) source. |

| Six-membered copper-triazolide | Formed from the reaction of the copper acetylide and the sulfonyl azide. |

| 5-Cuprated triazole | Formed after reductive elimination from the six-membered intermediate. |

| N-Sulfonyl ketenimine | Formed upon fragmentation of the unstable 5-cuprated triazole. |

Nature of Intermediates in Sulfonamide Alkylations (e.g., SN1 pathways)

The alkylation of sulfonamides is a fundamental transformation for the synthesis of N-substituted sulfonamides. The mechanism of this reaction can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the nature of the alkylating agent and the reaction conditions. In the case of this compound, evidence suggests that alkylation with certain electrophiles proceeds via an S(_N)1-type mechanism.

A study on the alkylation of various sulfonamides with trichloroacetimidates revealed that this compound can be successfully alkylated under thermal conditions without the need for a catalyst. nih.gov Mechanistic experiments, including the use of an enantiopure imidate which resulted in a racemic product, strongly support a pathway involving the formation of a carbocation intermediate. nih.gov

The proposed S(_N)1 mechanism involves the initial, rate-determining ionization of the trichloroacetimidate (B1259523) to form a stable carbocation and the trichloroacetamide (B1219227) anion. The sulfonamide nitrogen of SES-NH2 then acts as a nucleophile, attacking the carbocation to form the N-alkylated product. libretexts.orgmasterorganicchemistry.com The stability of the carbocation intermediate is a key factor favoring the S(_N)1 pathway. libretexts.org

| Step | Description |

| 1. Ionization | The alkylating agent (e.g., trichloroacetimidate) ionizes to form a carbocation intermediate. This is the rate-determining step. |

| 2. Nucleophilic Attack | The nitrogen atom of this compound attacks the carbocation. |

| 3. Deprotonation | A subsequent deprotonation step may occur to yield the final neutral N-alkylated sulfonamide. |

Stereoselective Cyclization and Subsequent SES Removal Processes

The 2-(trimethylsilyl)ethylsulfonyl group has proven to be a valuable tool in stereoselective cyclization reactions, where it serves as both a protecting group and a controller of reactivity. Following the cyclization event, the SES group can be selectively removed under mild conditions, a feature that is highly advantageous in complex molecule synthesis.

An example of a stereoselective cyclization is the intramolecular carboamination of alkenes. In one instance, an N-SES protected sulfonamide bearing a terminal alkene underwent a copper-catalyzed enantioselective carboamination to form a hexahydro-1H-benz[f]indole derivative. orgsyn.org The proposed mechanism involves a single-electron process generating a radical intermediate. orgsyn.org

A key advantage of using the SES group is its facile removal by fluoride (B91410) ions. osti.gov This deprotection proceeds via an elimination mechanism. The fluoride ion attacks the silicon atom, triggering a cascade that results in the cleavage of the carbon-sulfur bond and the release of the free amine, along with ethene and sulfur dioxide. This process is orthogonal to many other protecting group removal strategies, allowing for selective deprotection in the presence of other sensitive functionalities. researchgate.net In some cases, the deprotection conditions can be tailored to induce further transformations, such as the isomerization of an alkene followed by a stereoselective 5-endo-trig cyclization with concomitant SES removal. orgsyn.org

Computational Chemistry Approaches for Understanding SES-NH2 Reactivity

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, providing insights into transition state structures and energies that are often difficult to obtain experimentally.

Transition State Analysis in SES-Mediated Transformations

While specific computational studies focusing exclusively on this compound are not abundant, density functional theory (DFT) calculations on related sulfonamide reactions provide a framework for understanding the reactivity of SES-NH2. For instance, computational studies on the CuAAC reaction have been instrumental in mapping out the energetic landscape of both the triazole-forming and ketenimine-forming pathways. rsc.org These studies help in rationalizing the observed product distributions and in designing reaction conditions that favor a desired outcome.

DFT calculations can be used to model the transition states of key steps in the reactions involving SES-NH2. For example, in the S(_N)1 alkylation, computational analysis could provide the relative energies of the carbocation intermediate and the transition states leading to its formation and subsequent capture by the sulfonamide. In the case of stereoselective cyclizations, transition state analysis can help to explain the origins of the observed stereoselectivity by comparing the energies of the transition states leading to different diastereomeric products. researchgate.net

Furthermore, computational models have been developed to predict the reactivity of Michael acceptors towards sulfa-Michael additions, a reaction type relevant to sulfonamides. researchgate.net These models, which can be based on the energies of intermediates or transition states, offer a rapid and cost-effective way to screen potential substrates and predict reaction outcomes. The application of such computational methods to SES-NH2 and its derivatives holds great promise for a more detailed and predictive understanding of its reactivity.

Conformational Studies and Stereocontrol Rationalization

The conformational landscape of this compound and its derivatives plays a critical role in determining the stereochemical outcome of their reactions. While direct and extensive computational studies specifically on the conformational preferences of SES-NH2 are not widely documented in publicly available literature, insights can be drawn from related systems and general principles of stereocontrol involving organosilicon compounds.

The stereocontrol observed in reactions involving SES-NH2 and its derivatives is often rationalized by considering the steric and electronic effects of the bulky trimethylsilyl (B98337) group. In reactions where a stereocenter is formed, the preferred transition state is typically the one that minimizes steric interactions. The large trimethylsilyl group can effectively shield one face of a reactive intermediate, directing the approach of a reagent to the opposite face.

For instance, in reactions of β-silyl radicals, which can be considered analogous to intermediates that might be formed from the ethyl chain of SES-NH2, the stereochemical course is often dictated by A(1,3) strain and torsional effects in the transition state. Models proposed for such systems suggest that an anti-periplanar arrangement of the silicon-carbon bond and the forming bond is often favored, which can lead to high levels of stereocontrol. This principle can be extrapolated to rationalize the stereoselectivity observed in reactions such as the aziridination of alkenes using reagents derived from SES-NH2. The facial selectivity of the addition to the double bond would be influenced by the conformational orientation of the silyl-bearing substituent.

Furthermore, computational analyses of related systems, such as γ-substituted α,β-unsaturated aldehydes, have demonstrated the power of density functional theory (DFT) in providing insights into stereocontrol. These studies often reveal subtle matched and mismatched elements of stereocontrol that arise from the interplay of various substituents. nih.gov Similar computational approaches applied to reactions involving SES-NH2 could provide a more quantitative understanding of the transition state geometries and the energetic differences between diastereomeric pathways, thereby offering a more robust rationalization for the observed stereoselectivity.

The Influence of the Trimethylsilyl Moiety on Reaction Pathways and Selectivity

The trimethylsilyl (TMS) group at the β-position to the sulfonyl group is not merely a passive spectator; it exerts a profound influence on the reaction pathways and selectivity of SES-NH2 and its derivatives. This influence stems from a combination of steric bulk and unique electronic effects, most notably the β-silicon effect.

The steric hindrance imparted by the TMS group is a significant factor in directing the regioselectivity of reactions. acs.org By physically blocking one reaction site, it can lead to preferential reaction at a less hindered position. This is a common strategy in organic synthesis to achieve selectivity in molecules with multiple reactive centers.

Electronically, the trimethylsilyl group is known to stabilize a positive charge at the β-position through hyperconjugation. This phenomenon, known as the β-silicon effect, can significantly influence the course of reactions that proceed through cationic intermediates or have transition states with developing positive charge. For example, in reactions where a carbocation is formed β to the silicon atom, the rate of reaction can be significantly accelerated. This electronic stabilization can also dictate the regioselectivity of bond cleavage and formation.

In the context of SES-NH2, the β-silicon effect is crucial for the facile deprotection of the corresponding SES-protected amines. The cleavage is typically initiated by a fluoride source, which attacks the silicon atom. This leads to a β-elimination reaction, generating the free amine, ethylene, sulfur dioxide, and a stable fluorosilane. The driving force for this elimination is the stabilization of the incipient negative charge on the carbon atom by the adjacent silicon and the concurrent expulsion of the stable sulfonamide leaving group.

Computational studies on related systems have provided a deeper understanding of the role of silyl (B83357) groups in influencing reactivity. For example, studies on the divergent reactivity of divinylsilanes in oxidative sulfonamidation have shown that the nature of the substituents on the silicon atom, along with the solvent, can dramatically alter the reaction course, leading to different products such as bromosulfonamidation or Ritter-type products. nih.gov These findings underscore the subtle interplay of steric and electronic effects of the silyl group in controlling reaction outcomes.

Below is a table summarizing the key influences of the trimethylsilyl moiety in SES-NH2:

| Feature of Trimethylsilyl Moiety | Influence on Reaction Pathways and Selectivity |

| Steric Bulk | - Directs regioselectivity by sterically hindering certain reaction sites.- Influences stereoselectivity by shielding one face of a reactive intermediate. |

| β-Silicon Effect | - Stabilizes positive charge at the β-carbon, accelerating reactions with cationic intermediates.- Dictates regioselectivity in bond-forming and bond-breaking processes.- Facilitates the fluoride-mediated deprotection of SES-protected amines via β-elimination. |

| Electronic Properties | - Can influence the electron density of the neighboring sulfonyl group, potentially modulating its reactivity. |

Future Horizons: Interdisciplinary Research and Advanced Applications of this compound